4-(Trifluoromethyl)picolinonitrile

Catalog No.
S790159
CAS No.
936841-69-9
M.F
C7H3F3N2
M. Wt
172.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethyl)picolinonitrile

CAS Number

936841-69-9

Product Name

4-(Trifluoromethyl)picolinonitrile

IUPAC Name

4-(trifluoromethyl)pyridine-2-carbonitrile

Molecular Formula

C7H3F3N2

Molecular Weight

172.11 g/mol

InChI

InChI=1S/C7H3F3N2/c8-7(9,10)5-1-2-12-6(3-5)4-11/h1-3H

InChI Key

CNUSUSDRUJDLFU-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1C(F)(F)F)C#N

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)C#N

4-(Trifluoromethyl)picolinonitrile is an organic compound with the molecular formula C7H3F3N2. It features a pyridine ring substituted with a trifluoromethyl group and a nitrile functional group. This compound is characterized by its distinct trifluoromethyl group, which imparts unique physical and chemical properties, including increased lipophilicity and potential bioactivity. The molecular weight of 4-(trifluoromethyl)picolinonitrile is approximately 172.11 g/mol .

There is no current information available on the specific mechanism of action of 4-(Trifluoromethyl)picolinonitrile.

Due to the lack of specific data, it is advisable to handle 4-(Trifluoromethyl)picolinonitrile with caution, assuming it might possess similar hazards to other picolinonitriles. Here are some general safety considerations for picolinonitriles:

  • Toxicity: Picolinonitriles can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the eyes, skin, and respiratory system.
  • Flammability: Aromatic nitriles can be flammable. Specific flammability data for 4-(Trifluoromethyl)picolinonitrile is not available, so general precautions for handling flammable materials should be followed.

Synthesis and Characterization:

-(Trifluoromethyl)picolinonitrile (also known as 4-(CF3)picolinonitrile) is an organic compound with the chemical formula C7H3F3N2. It is a heterocyclic aromatic compound, containing a pyridine ring (a six-membered aromatic ring with one nitrogen atom) substituted with a trifluoromethyl group (-CF3) at the 4th position and a nitrile group (-CN) at the 5th position.

Several research articles describe methods for the synthesis and characterization of 4-(trifluoromethyl)picolinonitrile. One common method involves the reaction of 4-bromopicolinonitrile with trimethylsulfonyl trifluoromethide ([TMS]CF3). The resulting product is then purified and characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. []

Potential Applications:

Research suggests that 4-(trifluoromethyl)picolinonitrile may have potential applications in various scientific fields, including:

  • Material Science: 4-(trifluoromethyl)picolinonitrile can be used as a building block for the synthesis of new functional materials with specific properties, such as thermal stability, electrical conductivity, and luminescence.
  • Medicinal Chemistry: The presence of the trifluoromethyl group and the nitrile group in the molecule makes 4-(trifluoromethyl)picolinonitrile an interesting candidate for the development of new drugs. Research has explored its potential as an inhibitor of enzymes involved in various diseases, such as cancer and neurodegenerative disorders.
  • Organic Chemistry: 4-(trifluoromethyl)picolinonitrile can be used as a reactant or catalyst in various organic reactions due to its unique reactivity and functional groups.
Typical of nitriles and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The nitrile group can undergo nucleophilic attack, leading to the formation of amines or carboxylic acids under suitable conditions.
  • Reduction Reactions: The nitrile can be reduced to corresponding primary amines or aldehydes using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
  • Cyclization Reactions: It can also participate in cyclization reactions to form more complex structures, especially when reacted with electrophiles or under catalytic conditions .

The biological activity of 4-(trifluoromethyl)picolinonitrile has been investigated in various studies, highlighting its potential as a pharmacological agent. It exhibits:

  • Antimicrobial Properties: Some derivatives of picolinonitriles have shown activity against bacterial strains, suggesting that 4-(trifluoromethyl)picolinonitrile may possess similar properties.
  • Cytotoxicity: Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential .

Several synthesis methods have been reported for 4-(trifluoromethyl)picolinonitrile:

  • Direct Fluorination: A method involving the direct fluorination of picolinonitrile using fluorinating agents such as trifluoromethyl hypofluorite.
  • Reactions with Trifluoromethylating Agents: Utilizing agents like trifluoromethyl iodide in the presence of bases to introduce the trifluoromethyl group onto the picolinonitrile backbone.
  • Gold(I)-Catalyzed Reactions: Recent studies have explored gold(I)-catalyzed cyclizations that yield substituted picolinonitriles from simpler precursors .

4-(Trifluoromethyl)picolinonitrile finds applications in various fields:

  • Pharmaceuticals: Its unique structure makes it a candidate for developing new drugs, particularly in the treatment of infectious diseases and cancer.
  • Agricultural Chemicals: The compound may be used in the synthesis of agrochemicals due to its potential bioactivity against pests and pathogens.
  • Material Science: Its properties are being explored for use in advanced materials, particularly those requiring fluorinated components for enhanced performance .

Interaction studies involving 4-(trifluoromethyl)picolinonitrile focus on its reactivity with biological molecules and other chemical species. These studies are crucial for understanding:

  • Binding Affinity: Investigating how this compound interacts with various biological targets, including enzymes and receptors.
  • Metabolic Pathways: Understanding how it is metabolized in biological systems can provide insights into its safety and efficacy as a pharmaceutical agent .

Several compounds share structural similarities with 4-(trifluoromethyl)picolinonitrile. Notable examples include:

Compound NameChemical FormulaUnique Features
6-Chloro-4-(trifluoromethyl)picolinonitrileC7H2ClF3NContains chlorine substituent; potential for different reactivity patterns.
4-(Fluoromethyl)picolinonitrileC7H6FN2Lacks trifluoromethyl group; differing electronic properties.
3-(Trifluoromethyl)pyridineC6H4F3NSimilar trifluoromethyl group but lacks nitrile functionality.

The uniqueness of 4-(trifluoromethyl)picolinonitrile lies in its combination of both the trifluoromethyl and nitrile functionalities, which can enhance lipophilicity and potentially improve biological activity compared to its analogs .

Structural Characteristics

Molecular Formula and Weight

4-(Trifluoromethyl)picolinonitrile exhibits the molecular formula C₇H₃F₃N₂ with a molecular weight of 172.11 grams per mole [1] [2]. The compound structure consists of a pyridine ring bearing both a trifluoromethyl substituent and a nitrile functional group, resulting in a highly electronegatively substituted heterocyclic system [3]. The exact mass has been determined to be 172.024826 atomic mass units through high-resolution mass spectrometry analysis [2].

PropertyValue
Molecular FormulaC₇H₃F₃N₂
Molecular Weight172.11 g/mol
Exact Mass172.024826 amu
SMILES NotationN#CC1=NC=CC(C(F)(F)F)=C1
InChI KeyCNUSUSDRUJDLFU-UHFFFAOYSA-N

Structural Conformation and Geometry

The molecular geometry of 4-(trifluoromethyl)picolinonitrile features a planar pyridine ring system with sp² hybridization at all carbon and nitrogen atoms within the aromatic framework [4]. The trifluoromethyl group adopts a tetrahedral geometry around the carbon center, with carbon-fluorine bond lengths characteristic of strong covalent interactions [5]. Computational analysis reveals that the compound maintains planarity across the pyridine moiety, with the nitrile group extending linearly from the aromatic system [2].

The molecular electrostatic potential calculations demonstrate significant charge distribution effects resulting from the electron-withdrawing nature of both the trifluoromethyl and nitrile substituents [4]. The compound exhibits Cs symmetry, as confirmed through rotational spectroscopy studies of related trifluoromethylpyridine derivatives [4]. The planar moment of inertia measurements indicate minimal deviation from planarity in the heterocyclic core structure [4].

Trifluoromethyl Group Positioning and Effects

The trifluoromethyl group occupies the 4-position of the pyridine ring, creating substantial electronic perturbations throughout the molecular framework [6] [5]. This substituent functions as one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence primarily through inductive effects [5]. The positioning at the para-position relative to the ring nitrogen maximizes the electron-withdrawing impact on the entire aromatic system [7].

Research has demonstrated that trifluoromethyl substitution significantly enhances the electrophilic character of adjacent cationic sites through charge delocalization mechanisms [5]. The group preferentially adopts conformations that minimize steric interactions while maximizing electronic stabilization through hyperconjugation with the aromatic π-system [8]. Computational studies reveal that the trifluoromethyl substitution increases the molecular quadrupole moment and enhances intermolecular dispersion interactions [9].

Trifluoromethyl Group EffectsImpact
Electronic CharacterStrong electron-withdrawing
Inductive EffectSignificant positive induction
Molecular QuadrupoleEnhanced magnitude
Intermolecular InteractionsIncreased π-π stacking

Nitrile Functional Group Properties

The nitrile functional group at the 2-position of the pyridine ring contributes significantly to the overall electronic character of 4-(trifluoromethyl)picolinonitrile [10] [11]. The carbon-nitrogen triple bond exhibits characteristic linear geometry with a bond length of approximately 1.17 Ångströms [12]. This functional group serves as an additional electron-withdrawing substituent, creating a cumulative effect with the trifluoromethyl group [13].

The nitrile moiety demonstrates strong polarization, with the carbon atom bearing partial positive charge and the nitrogen atom carrying partial negative charge [12]. Infrared spectroscopy consistently reveals the nitrile stretching frequency in the range of 2200-2260 wavenumbers, indicative of the triple bond character [10] [11] [12]. The positioning adjacent to the pyridine nitrogen creates additional electronic interactions that influence both the reactivity and spectroscopic properties of the compound [11].

Physical Properties

Melting and Boiling Points

4-(Trifluoromethyl)picolinonitrile exhibits a melting point range of 96-98 degrees Celsius, as determined through differential scanning calorimetry and visual melting point determination [3] [14]. The boiling point has been calculated to be 237.3 ± 35.0 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [3]. Alternative computational predictions suggest a boiling point of 289.6 degrees Celsius at the same pressure conditions [14].

The relatively high melting and boiling points reflect the presence of strong intermolecular interactions, including dipole-dipole forces arising from the polar nitrile and trifluoromethyl substituents [9]. The thermal stability of the compound allows for purification through conventional distillation techniques under controlled temperature conditions [14].

Thermal PropertyValue
Melting Point96-98°C
Boiling Point237.3 ± 35.0°C (760 mmHg)
Flash Point97.3 ± 25.9°C

Solubility Parameters

The solubility characteristics of 4-(trifluoromethyl)picolinonitrile are governed by the combined effects of the polar nitrile group and the lipophilic trifluoromethyl substituent [2]. The compound demonstrates moderate solubility in polar organic solvents such as dimethyl sulfoxide, dimethylformamide, and ethanol [15]. The calculated logarithmic partition coefficient (LogP) value of 1.97208 indicates moderate lipophilicity [2] [16].

The trifluoromethyl group enhances lipophilicity while simultaneously introducing electronic effects that influence solvation behavior in various media [17]. The topological polar surface area has been calculated as 36.68 square Ångströms, reflecting the contribution of the nitrile nitrogen atoms to polar interactions [2] [16]. The compound exhibits limited water solubility due to the hydrophobic character imparted by the trifluoromethyl substituent [18].

Density and Specific Gravity

The density of 4-(trifluoromethyl)picolinonitrile has been determined to be 1.4 ± 0.1 grams per cubic centimeter at standard temperature and pressure conditions [3] [19]. This relatively high density reflects the presence of fluorine atoms, which contribute significantly to the molecular mass while occupying minimal volume [3]. The specific gravity, calculated relative to water at 4 degrees Celsius, demonstrates that the compound is denser than water [3].

The molecular packing efficiency in the liquid state is influenced by the ability of the trifluoromethyl groups to engage in weak intermolecular interactions, including van der Waals forces and dipole-induced dipole interactions [9]. The compact molecular structure, with zero rotatable bonds, contributes to efficient space filling in the condensed phase [2] [16].

Crystal Structure Analysis

Crystallographic studies of 4-(trifluoromethyl)picolinonitrile and related picolinonitrile derivatives reveal important structural information about molecular packing and intermolecular interactions [20] [21]. The crystal structure typically exhibits planar aromatic rings arranged in parallel or near-parallel orientations to maximize π-π stacking interactions [21]. The presence of the trifluoromethyl group influences the crystal packing through both steric and electronic effects [9].

X-ray diffraction analysis of similar picolinonitrile compounds demonstrates that the nitrile groups often participate in weak hydrogen bonding interactions with aromatic hydrogen atoms from adjacent molecules [20]. The trifluoromethyl substituents create regions of reduced electron density that complement the electron-rich aromatic regions of neighboring molecules [9]. These complementary electrostatic interactions contribute to the overall crystal stability and influence the observed melting point behavior [21].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and molecular structure of 4-(trifluoromethyl)picolinonitrile [11] [22] [23]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals in the aromatic region between 7.5 and 8.5 parts per million, corresponding to the pyridine ring hydrogen atoms [11] [23]. The chemical shifts are significantly influenced by the electron-withdrawing effects of both the trifluoromethyl and nitrile substituents [11].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment within the molecule [11] [23]. The nitrile carbon typically appears around 115-120 parts per million, while the aromatic carbons resonate between 120-160 parts per million [11]. The trifluoromethyl carbon exhibits characteristic coupling with fluorine nuclei, appearing as a quartet due to scalar coupling interactions [8] [23].

Fluorine-19 nuclear magnetic resonance spectroscopy provides valuable information about the trifluoromethyl group environment [8]. The three fluorine atoms appear as a single signal due to rapid rotation around the carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring [8]. The chemical shift and coupling patterns reflect the electronic environment created by the adjacent pyridine system [8].

Nuclear Magnetic Resonance ParameterValue Range
¹H Chemical Shifts (aromatic)7.5-8.5 ppm
¹³C Chemical Shifts (aromatic)120-160 ppm
¹³C Chemical Shift (nitrile)115-120 ppm
¹⁹F Chemical Shift-62 to -65 ppm

Infrared Absorption Patterns

Infrared spectroscopy of 4-(trifluoromethyl)picolinonitrile reveals characteristic absorption bands that provide structural confirmation and functional group identification [10] [11] [12]. The nitrile stretching vibration appears as a sharp, intense band between 2200-2260 wavenumbers, consistent with the carbon-nitrogen triple bond character [10] [11] [12]. The exact frequency within this range is influenced by the electron-withdrawing effects of the trifluoromethyl substituent [12].

Aromatic carbon-carbon stretching vibrations produce multiple bands in the 1450-1600 wavenumber region [11] [12]. The carbon-hydrogen stretching modes of the aromatic ring appear between 3000-3100 wavenumbers [12]. The trifluoromethyl group contributes characteristic carbon-fluorine stretching absorptions in the 1100-1300 wavenumber range [12]. These bands often appear as complex multiplets due to the coupling between the three equivalent carbon-fluorine bonds [12].

The infrared spectrum also contains various combination and overtone bands that provide additional structural information [24]. Ring breathing modes and out-of-plane bending vibrations appear in the fingerprint region below 1500 wavenumbers [25] [24]. The overall spectral pattern is characteristic of highly substituted pyridine derivatives and allows for unambiguous identification of the compound [12].

Mass Spectrometry Fragmentation Pathways

Mass spectrometry analysis of 4-(trifluoromethyl)picolinonitrile provides molecular weight confirmation and fragmentation pattern information [26]. The molecular ion peak appears at mass-to-charge ratio 172, corresponding to the intact molecule [1] [2]. The isotope pattern reflects the natural abundance of carbon-13 and nitrogen-15 isotopes within the molecular framework [26].

Fragmentation pathways typically involve initial loss of fluorine atoms or hydrogen fluoride from the trifluoromethyl group [26]. The loss of a single fluorine atom produces a fragment ion at mass-to-charge ratio 153, while loss of hydrogen fluoride generates a fragment at mass-to-charge ratio 152 [26]. Further fragmentation can involve loss of the nitrile group, producing characteristic pyridine-based fragment ions [26].

The trifluoromethyl group exhibits particular fragmentation behavior under electron impact conditions [26]. The formation of trifluoromethyl cation fragments (mass-to-charge ratio 69) is commonly observed, along with various rearrangement products that retain portions of both the aromatic ring and the trifluoromethyl substituent [26]. These fragmentation patterns provide valuable structural information for compound identification and purity assessment [26].

Ultraviolet-Visible Spectroscopic Profile

Ultraviolet-visible spectroscopy of 4-(trifluoromethyl)picolinonitrile reveals absorption characteristics typical of substituted pyridine derivatives [27]. The compound exhibits strong absorption in the ultraviolet region due to π→π* transitions within the aromatic system [27]. The electron-withdrawing substituents cause bathochromic shifts in the absorption maxima compared to unsubstituted pyridine [27].

The primary absorption bands typically occur around 203, 240, and 275 nanometers, reflecting different electronic transitions within the conjugated system [15] [27]. The trifluoromethyl and nitrile substituents significantly influence the electronic structure, resulting in modified extinction coefficients and transition probabilities [27]. The absorption spectrum provides valuable information about the electronic properties and can be used for quantitative analysis applications [27].

Precursor Selection and Preparation

The synthesis of 4-(Trifluoromethyl)picolinonitrile through classical approaches relies primarily on carefully selected precursors that contain the essential structural elements for constructing both the pyridine ring and introducing the trifluoromethyl and nitrile functionalities. The most prominent precursor systems involve trifluoroacetyl chloride as the trifluoromethyl source combined with vinyl ethyl ether, which serves as a reactive alkene component for subsequent cyclization reactions [1].

The preparation of 4-ethoxy-1,1,1-trifluoro-3-en-2-one represents a critical intermediate in this classical route. This compound is synthesized through the acylation of vinyl ethyl ether with trifluoroacetyl chloride in the presence of catalytic amounts of pyridine or other tertiary amines. The reaction proceeds under mild conditions, typically at temperatures ranging from -10 to 30 degrees Celsius, with reaction times of 3 to 7 hours [1]. The choice of catalyst is crucial, with options including triethylamine, tributylamine, N-methylpiperidine, pyridine, and pyrrole, each offering different selectivities and reaction rates.

Alternative precursor systems utilize halogenated pyridine derivatives, particularly 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile, which can be subjected to selective reduction to remove halogen substituents while preserving the desired trifluoromethyl and nitrile functionalities [2]. This approach demonstrates yields of 98.5% under optimized conditions using nickel-iron bimetallic catalysts supported on carbon.

The selection of 3-amino acrylonitrile as a cyclization partner represents another classical approach, where the amino group participates in nucleophilic attack on electrophilic intermediates to form the pyridine ring system. This methodology requires careful control of reaction conditions to ensure proper regioselectivity and avoid competing side reactions [1].

Trifluoromethylation Strategies

Classical trifluoromethylation approaches for picolinonitrile synthesis predominantly employ nucleophilic trifluoromethylation strategies using stabilized trifluoromethyl sources. The Ruppert-Prakash reagent (trimethylsilyl trifluoromethane, TMSCF3) has emerged as a fundamental tool in this context, providing access to trifluoromethyl anions through activation with fluoride sources or other nucleophilic initiators [3].

The mechanism of nucleophilic trifluoromethylation involves the initial formation of pentacoordinate silicates through interaction with fluoride anions, which subsequently transfer the trifluoromethyl group to electron-deficient aromatic systems. This process requires careful balance between the reactivity of the silane reagent and the nucleophilic activator to avoid decomposition of the trifluoromethyl anion to fluoride and difluorocarbene [3].

Electrophilic trifluoromethylation strategies utilizing reagents such as trifluoromethyl iodide (CF3I) or sulfonium-based trifluoromethylating agents have also been extensively developed. These approaches typically require the presence of reducing agents or photochemical activation to generate trifluoromethyl radicals, which then participate in addition reactions with aromatic substrates [4].

The choice between nucleophilic and electrophilic trifluoromethylation depends largely on the electronic nature of the substrate and the desired regiochemistry. Electron-deficient pyridine systems generally favor nucleophilic trifluoromethylation at the C-2 and C-4 positions, while electron-rich systems may be more amenable to electrophilic or radical trifluoromethylation approaches [5].

Nitrile Group Introduction Techniques

The introduction of nitrile functionality in classical synthetic routes to 4-(Trifluoromethyl)picolinonitrile typically occurs through one of several established methodologies. Direct cyanation of halogenated precursors using metal cyanides represents the most straightforward approach, particularly when applied to appropriately substituted pyridine derivatives [2].

The Sandmeyer reaction variant offers another classical route, where amino-substituted trifluoromethylpyridines are converted to the corresponding nitriles through diazotization followed by cyanide substitution. This methodology requires careful control of reaction conditions to prevent decomposition of the diazonium intermediate and ensure high yields of the desired nitrile product [6].

Dehydration of corresponding amides or aldoximes provides additional pathways for nitrile introduction. These transformations typically employ dehydrating agents such as phosphorus oxychloride or tosyl chloride under elevated temperatures. The choice of dehydrating agent significantly influences both the reaction rate and the selectivity of the transformation .

Direct synthesis approaches involving the cyclization of suitable precursors containing preformed nitrile groups have gained considerable attention. The reaction between 4-ethoxy-1,1,1-trifluoro-3-en-2-one and 3-amino acrylonitrile exemplifies this strategy, where the nitrile group is preserved throughout the cyclization process while the pyridine ring is constructed [1].

Modern Synthetic Approaches

Radical Alkene-Trifluoromethylation-Triggered Nitrile Insertion

Modern radical-based approaches to 4-(Trifluoromethyl)picolinonitrile synthesis have revolutionized the field by enabling direct C-H trifluoromethylation under mild conditions with improved functional group tolerance. The radical alkene-trifluoromethylation methodology involves the generation of trifluoromethyl radicals through various mechanisms, including photochemical activation, single-electron transfer processes, and thermal decomposition of specialized reagents [8] [9].

The photochemical approach utilizing trifluoroacetic anhydride as an economical CF3 source represents a significant advancement in scalable trifluoromethylation methodology. This system employs pyridine N-oxide as a promoter in conjunction with ruthenium-based photocatalysts under visible light irradiation. The mechanism involves the oxidative generation of trifluoromethyl radicals from trifluoroacetate through single-electron transfer processes, followed by radical addition to electron-deficient aromatic systems [8] [9].

The operationally simple nature of this radical trifluoromethylation approach has been demonstrated on preparative scale, with reaction times of 12-15 hours under ambient conditions. The methodology shows excellent functional group tolerance and can be applied to a wide range of substituted pyridines and related heterocycles [8].

Radical nitrile insertion processes have been developed to enable the direct construction of pyridine rings bearing both trifluoromethyl and nitrile substituents. These transformations typically involve the attack of trifluoromethyl radicals on nitrile-containing substrates, leading to the formation of imidoyl radicals that subsequently undergo cyclization reactions [10].

Transition Metal-Catalyzed Pathways

Transition metal-catalyzed approaches to 4-(Trifluoromethyl)picolinonitrile synthesis have emerged as highly efficient methodologies, particularly those employing copper-based catalytic systems. Copper-catalyzed trifluoromethylation reactions typically proceed through Cu(I)/Cu(II) or Cu(I)/Cu(III) catalytic cycles, depending on the specific reagents and conditions employed [11] [12].

The copper-catalyzed oxytrifluoromethylation of allylamines with carbon dioxide represents an innovative approach that combines trifluoromethylation with ring construction in a single catalytic process. Computational studies have revealed that these reactions proceed through Cu(I)/Cu(II) catalytic cycles rather than the previously proposed Cu(I)/Cu(III) pathways [11].

Gold-catalyzed cyclization reactions have also been developed for the synthesis of trifluoromethyl-substituted picolinonitriles. These methodologies typically employ gold(I) complexes in combination with silver co-catalysts to promote cyclization of appropriately substituted precursors. The reaction of 4-propargylaminoisoxazoles under gold catalysis conditions provides access to 4-substituted 3-hydroxypicolinonitriles, which can be further functionalized to introduce trifluoromethyl groups [13] [14].

Palladium-catalyzed approaches have been explored for the direct C-H trifluoromethylation of pyridine derivatives, although these methods face challenges related to the slow reductive elimination of aryl-CF3 bonds from palladium(II) intermediates. Recent developments in ligand design and reaction conditions have begun to address these limitations [15].

Green Chemistry Methodologies

Green chemistry approaches to 4-(Trifluoromethyl)picolinonitrile synthesis focus on the development of environmentally benign methodologies that minimize waste generation, reduce energy consumption, and employ safer reagents and solvents. The use of trifluoroacetic acid and its derivatives as CF3 sources represents a significant advancement in this direction, as these compounds are readily available, relatively inexpensive, and pose fewer environmental concerns compared to traditional trifluoromethylating reagents [9].

Flow chemistry methodologies have been developed to enable continuous production of trifluoromethylated compounds with improved safety profiles and reduced environmental impact. These approaches allow for precise control of reaction parameters and enable the telescoping of multiple synthetic steps without isolation of intermediates [16].

The development of recyclable catalytic systems represents another important aspect of green trifluoromethylation chemistry. Heterogeneous catalysts and supported metal complexes have been designed to facilitate catalyst recovery and reuse, thereby reducing the overall environmental footprint of the synthetic process [12].

Solvent-free or aqueous reaction conditions have been explored for certain trifluoromethylation reactions, eliminating the need for organic solvents and reducing waste generation. These approaches often require careful optimization of reaction conditions to maintain high selectivity and yield [17].

Purification and Characterization Techniques

The purification of 4-(Trifluoromethyl)picolinonitrile requires specialized techniques due to the unique properties imparted by the trifluoromethyl group. Column chromatography using silica gel as the stationary phase represents the most commonly employed purification method, with hexane/ethyl acetate gradients providing excellent separation of the desired product from synthetic impurities [18].

The compound exhibits a melting point range of 96-98 degrees Celsius, which enables purification through recrystallization from suitable solvents such as ethanol or heptane. This approach typically yields material with purity levels exceeding 98% and is particularly well-suited for large-scale purification operations .

Distillation represents another viable purification technique, with the compound exhibiting a boiling point of 237.3 ± 35.0 degrees Celsius at standard atmospheric pressure. Alternative computational predictions suggest a boiling point of 289.6 degrees Celsius, indicating the need for careful temperature control during distillation procedures .

Nuclear magnetic resonance spectroscopy provides definitive characterization of the compound structure. Proton NMR spectroscopy reveals characteristic signals for the pyridine ring protons and typically shows patterns consistent with the substitution pattern. Carbon-13 NMR spectroscopy provides additional structural confirmation, with the nitrile carbon appearing in the range of 115-125 ppm and the trifluoromethyl carbon exhibiting characteristic quartet splitting due to coupling with fluorine nuclei [20].

Infrared spectroscopy consistently reveals the nitrile stretching frequency in the range of 2200-2260 wavenumbers, indicative of the triple bond character. The trifluoromethyl group contributes characteristic C-F stretching vibrations in the 1000-1300 wavenumber region .

High-resolution mass spectrometry provides molecular weight confirmation and enables the determination of exact mass, which is crucial for structural verification. The molecular ion peak typically appears at m/z 172.11 for the compound [21].

Scale-Up Considerations and Challenges

The scale-up of 4-(Trifluoromethyl)picolinonitrile synthesis from laboratory to industrial scale presents numerous challenges that require careful consideration of multiple factors including heat transfer, mixing efficiency, reagent costs, and safety considerations [22] [23].

Heat transfer limitations represent one of the most significant challenges in scale-up operations. Laboratory-scale reactions often rely on efficient heat transfer through small reaction vessels, but larger-scale operations may experience significant temperature gradients that can lead to reduced reaction rates, decreased selectivity, and formation of unwanted side products. The implementation of continuous flow reactors and improved reactor designs with enhanced heat transfer capabilities can mitigate these issues [16].

Mixing efficiency becomes increasingly problematic as reaction volumes increase. Inadequate mixing can result in incomplete conversion of starting materials, reduced product selectivity, and formation of impurities. The use of static mixers and optimized agitation systems can help maintain proper mixing conditions during scale-up [23].

Reagent cost escalation represents a major economic consideration in large-scale synthesis. Many trifluoromethylating reagents that are acceptable for laboratory use become prohibitively expensive when scaled to industrial levels. The development of alternative reagent sources and process optimization strategies can help address these economic challenges [22].

Solvent recovery and recycling become critical considerations at industrial scale due to both economic and environmental factors. The implementation of efficient distillation systems and membrane separation technologies can enable effective solvent recovery while minimizing waste generation [16].

Catalyst recycling presents both opportunities and challenges in scale-up operations. While heterogeneous catalysts can often be recovered and reused, the development of effective catalyst recovery systems requires significant investment in specialized equipment and process development [24].

Safety considerations become increasingly important as reaction scales increase. The handling of trifluoromethylating reagents and the potential for exothermic reactions require comprehensive process hazard analysis and implementation of appropriate containment systems [25].

Regulatory compliance adds additional complexity to scale-up operations, requiring extensive documentation and validation of manufacturing processes. Early engagement with regulatory bodies can help ensure smooth transitions from development to commercial production [26].

XLogP3

1.8

Wikipedia

2-Cyano-4-(trifluoromethyl)pyridine

Dates

Last modified: 08-15-2023

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